6-bromo-1,1-difluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,1-difluorohexane is a chemical compound with the molecular formula C6H11BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a six-carbon chain. This compound is used in various fields of scientific research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,1-difluorohexane typically involves the bromination of 1,1-difluorohexane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the carbon chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature to avoid unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1-difluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
6-Bromo-1,1-difluorohexane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Material Science: It is employed in the preparation of fluorinated polymers and materials with unique properties.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules
Mechanism of Action
The mechanism of action of 6-bromo-1,1-difluorohexane involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-6,6-difluorohexane
- 6-Bromo-1,1,2,2-tetrafluorohexane
- Bromo-1,1-difluoro-1-phenylethane
- Bromo-2,2-difluorohexane
Uniqueness
6-Bromo-1,1-difluorohexane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms in the molecule allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
168268-71-1 |
---|---|
Molecular Formula |
C6H11BrF2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.